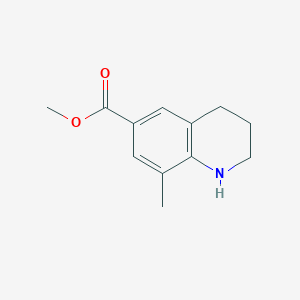

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the reaction of 8-methyl-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Ester Functional Group Reactivity

The methyl ester moiety at position 6 is a key site for nucleophilic substitution and hydrolysis reactions:

a. Hydrolysis

-

Acidic Conditions : The ester undergoes hydrolysis to yield 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

-

Reagents : HCl (conc.), H₂O, reflux.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

-

-

Basic Conditions (Saponification) :

-

Reagents : NaOH (aq.), heat.

-

Product : Sodium salt of the carboxylic acid.

-

b. Transesterification

-

Reagents : Alcohols (e.g., ethanol) with catalytic acid (H₂SO₄).

-

Product : Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate.

c. Amidation

-

Reagents : Ammonia or primary/secondary amines.

-

Product : Corresponding amide derivatives (e.g., 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide).

Reactions Involving the Tetrahydroquinoline Core

The saturated ring system undergoes oxidation and dehydrogenation:

a. Oxidation to Quinoline

-

Reagents : KMnO₄ or CrO₃ under acidic conditions.

-

Product : 8-Methylquinoline-6-carboxylate (aromatic quinoline derivative).

-

Mechanism : Two-electron oxidation of the tetrahydro ring, leading to aromatization.

b. Dehydrogenation

-

Reagents : Palladium on carbon (Pd/C) under H₂ atmosphere.

-

Product : Partially unsaturated intermediates, depending on reaction time and catalyst loading.

Substitution Reactions

The methyl group at position 8 and hydrogen atoms on the aromatic ring participate in substitution:

a. Electrophilic Aromatic Substitution

-

Nitration :

-

Reagents : HNO₃/H₂SO₄.

-

Product : Nitro-substituted derivatives at position 5 or 7 (meta/para to the ester).

-

-

Halogenation :

b. Radical Substitution

-

Reagents : N-Bromosuccinimide (NBS) under UV light.

-

Product : Bromination at benzylic or allylic positions of the tetrahydro ring.

Methyl Group Reactivity

The methyl group at position 8 is relatively inert but can undergo functionalization under harsh conditions:

a. Oxidation

-

Reagents : KMnO₄/NaOH (aq.), heat.

-

Product : 8-Carboxy-1,2,3,4-tetrahydroquinoline-6-carboxylate (diacid derivative).

b. Halogenation

-

Reagents : SOCl₂ or PCl₅.

-

Product : Chloromethyl derivative (requires elevated temperatures).

Cycloaddition and Ring-Opening Reactions

The tetrahydroquinoline scaffold participates in cycloadditions:

a. Diels-Alder Reaction

-

Dienophile : Maleic anhydride.

-

Product : Bicyclic adducts formed via [4+2] cycloaddition with the conjugated diene system .

Table 2: Regioselectivity in Electrophilic Substitution

| Position | Reactivity (Relative) | Explanation |

|---|---|---|

| 5 | High | Meta to electron-withdrawing ester group. |

| 7 | Moderate | Para to ester; steric hindrance from methyl |

| 8 | Low | Occupied by methyl group; no substitution. |

Mechanistic Insights

-

Steric Effects : The methyl group at position 8 shields the adjacent nitrogen, reducing N-alkylation in favor of O-alkylation (observed in related compounds) .

-

Electronic Effects : The ester group deactivates the aromatic ring, directing electrophiles to meta/para positions.

Research Gaps

-

Limited experimental data directly on Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate necessitates extrapolation from structurally similar tetrahydroquinolines.

-

Computational studies (e.g., DFT) could further elucidate reaction pathways and regioselectivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has shown potential as an anticancer agent. Research indicates that tetrahydroquinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroquinoline have been tested for their ability to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression.

Case Study: Tetrahydroquinoline Derivatives in Cancer Treatment

- Study Focus : Evaluation of cytotoxic effects on A2780 (ovarian carcinoma) and HT-29 (colorectal adenocarcinoma) cell lines.

- Findings : Compounds similar to this compound exhibited IC50 values ranging from 5.4 to 17.2 μM against these cell lines, indicating significant anticancer potential .

Neuroprotective Effects

2.1 Neurodegenerative Disorders

The compound has also been investigated for its neuroprotective properties. Tetrahydroquinoline analogs have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Cellular Models

- Study Focus : The effect of tetrahydroquinoline derivatives on neuronal cell survival.

- Findings : Certain derivatives showed a reduction in reactive oxygen species (ROS) production and improved mitochondrial membrane potential in neuronal models .

Synthesis and Structural Modifications

3.1 Synthetic Approaches

The synthesis of this compound can be achieved through various synthetic methodologies including microwave-assisted reactions and one-pot synthesis strategies. These methods not only enhance yield but also reduce reaction times.

| Synthesis Method | Yield (%) | Reaction Time (min) |

|---|---|---|

| Microwave-assisted cyclization | 98 | 15 |

| One-pot synthesis | 85–97 | Variable |

Biological Properties

4.1 Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties that could be beneficial in reducing oxidative stress-related damage in cells.

Case Study: Antioxidant Efficacy

Wirkmechanismus

The mechanism of action of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure but lacks the methyl group at the 8-position.

8-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the carboxylate ester group.

6-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but the methyl group is at the 6-position instead of the 8-position.

Uniqueness

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to the presence of both the methyl group at the 8-position and the carboxylate ester group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- CAS Number : 177478-49-8

- Appearance : White to tan solid

- Melting Point : 73-76 °C

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

These findings suggest that the compound could be further developed for use in treating infections caused by resistant microbial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential, particularly against colorectal cancer (CRC). In vitro studies have demonstrated that it can inhibit the proliferation of CRC cells by inducing oxidative stress and apoptosis:

- Mechanism of Action :

- The compound interacts with specific molecular targets involved in cell proliferation.

- It induces reactive oxygen species (ROS), leading to cellular stress and apoptosis.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HCT-116 | 10 | Reduced cell viability |

| SW480 | 15 | Induction of apoptosis |

In a study by researchers, this compound was found to significantly suppress colony formation and migration of HCT-116 cells through modulation of the PI3K/AKT/mTOR signaling pathway .

The biological effects of this compound can be attributed to its ability to bind to various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation.

- Receptor Interaction : It can modulate receptor activity that is crucial for cellular signaling pathways related to growth and survival.

Study on Anticancer Efficacy

A study published in Nature highlighted the synthesis of novel tetrahydroquinolinones including this compound. The findings showed that these compounds could effectively target CRC growth by enhancing oxidative stress within cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | Moderate | Low |

| Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | Low | Moderate |

This comparison indicates that this compound possesses unique properties that enhance its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-6-10(12(14)15-2)7-9-4-3-5-13-11(8)9/h6-7,13H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOSUHUYLKXMRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCCC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.